N-[4-(diethylamino)-2-methylphenyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-[4-(diethylamino)-2-methylphenyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a glyoxylamide derivative featuring a 1,2-dimethylindole core linked to a substituted phenyl group via a ketoacetamide bridge.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-6-26(7-2)17-12-13-19(15(3)14-17)24-23(28)22(27)21-16(4)25(5)20-11-9-8-10-18(20)21/h8-14H,6-7H2,1-5H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPISGHCYGIBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₃₋N₃O₂
- Molecular Weight : 305.43 g/mol
- CAS Number : 557795-19-4
The structure features a diethylamino group and an indole moiety, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro tests demonstrated efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting a strong potential for therapeutic applications in treating infections resistant to conventional treatments.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it was found to effectively scavenge free radicals. The IC50 value was measured at approximately 113.964 ± 0.076 µg/ml, indicating a robust capacity to mitigate oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
This compound has shown potential anti-inflammatory effects in cellular models. Studies indicated that it could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in treated cells. This activity suggests possible applications in managing inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It appears to inhibit key enzymes involved in the inflammatory response.
- Scavenging Free Radicals : The antioxidant properties are likely due to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption : The antimicrobial properties may involve disrupting bacterial cell membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A comparative study was conducted using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that the compound had an MIC of 8 µg/ml against S. aureus compared to 32 µg/ml for Gentamicin, highlighting its superior efficacy .
Case Study 2: Antioxidant Potential
In another study focusing on oxidative stress models in vitro, the compound exhibited significant protective effects on cellular viability when exposed to hydrogen peroxide-induced oxidative stress. Cell viability assays indicated that treatment with the compound improved survival rates by over 50% compared to untreated controls .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-[4-(diethylamino)-2-methylphenyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide exhibit significant anticancer activities. The compound's structure is conducive to interacting with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuropharmacology
The diethylamino group in the compound is known for enhancing lipophilicity, which may facilitate blood-brain barrier penetration. This characteristic opens avenues for its potential use in treating neurological disorders. Preliminary studies suggest that similar compounds could modulate neurotransmitter systems, providing a basis for exploring their efficacy in conditions such as depression and anxiety .
Antimicrobial Activity
Emerging research has highlighted the antimicrobial properties of compounds with similar structures. There is evidence suggesting that this compound can exhibit activity against various bacterial strains, making it a potential candidate for antibiotic development .
Photonic Applications
The unique structural features of this compound allow it to be explored in photonic materials. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's photostability and efficiency in light emission are critical factors being investigated .
Sensor Development
Due to its electronic properties, this compound is also being studied for use in chemical sensors. Its sensitivity to specific analytes can be exploited to develop sensors capable of detecting environmental pollutants or biological markers .
Chromatographic Techniques
In analytical chemistry, this compound can serve as a reference standard in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its unique spectral properties make it suitable for use in method validation and quality control processes .
Spectroscopic Applications
The compound's distinct absorption and emission characteristics allow it to be utilized in spectroscopic studies. It can be employed as a probe in fluorescence spectroscopy to study interactions within biological systems or material interfaces .
Case Studies
Comparison with Similar Compounds
Key Observations :
- Diethylamino groups (target compound) enhance solubility in lipid-rich environments compared to methoxy or ethoxy analogs .
- Chlorobenzyl/pyridine substituents (D-24851) confer resistance to P-glycoprotein-mediated drug efflux .
- Alkyl chains (e.g., propyl in 2e) improve binding to hydrophobic pockets in MDM2-p53 .
Anticancer Efficacy
*MDR: Multidrug-resistant tumors.
Key Findings :
- D-24851 exhibits nanomolar potency and overcomes resistance via a unique microtubule-binding site distinct from vinca alkaloids .
- Compound 2e shows high MDM2-p53 binding affinity, suggesting a role in reactivating tumor suppressor pathways .
- Diethylamino substituents (target compound) may improve blood-brain barrier penetration compared to acetyl or methoxy groups .
Physicochemical Properties
- Lipophilicity: The diethylamino group increases logP compared to ethoxy or acetyl analogs, favoring membrane permeability .
- Hydrogen Bonding : The planar amide group facilitates interactions with tubulin or MDM2, as seen in crystal structures of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
